1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound with the molecular formula C8H10N4. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences .
Mechanism of Action
Target of Action
Similar triazolopyridine derivatives have been recognized as inhibitors of various enzymes and receptors, such as adenosine receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activity of the target .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, resulting in a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antifungal, insecticidal, antibacterial, and anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives, to which this compound belongs, have been recognized for their interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative.
Cellular Effects
Other triazolopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine can be synthesized through several methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in a tandem reaction that yields the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and palladium-catalyzed reactions are favored due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antifungal, antibacterial, and antioxidant properties.
Medicine: Investigated for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyridine
- 1,2,3-Triazolo[4,5-c]pyridine
Uniqueness
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYAIRHWCMQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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